HDAC1 Inhibitory Potency: Lipoamide Versus α-Lipoic Acid
In a head-to-head HDAC1 activity assay under reducing conditions (0.5 M TCEP), lipoamide demonstrated approximately 1.86-fold greater inhibitory potency than (R/S)-α-lipoic acid. The EC₅₀ value for lipoamide was 4.2 μM, compared to 7.8 μM for the parent acid [1]. This assay utilized recombinant HDAC1 enzyme with fluorogenic substrate detection and represents direct comparative data under identical experimental conditions.
| Evidence Dimension | HDAC1 enzyme inhibition (EC₅₀) |
|---|---|
| Target Compound Data | EC₅₀ = 4.2 μM |
| Comparator Or Baseline | (R/S)-α-Lipoic acid: EC₅₀ = 7.8 μM |
| Quantified Difference | 1.86-fold more potent (lower EC₅₀) |
| Conditions | Recombinant HDAC1 activity assay; 0.5 M TCEP reducing conditions; n=3 technical replicates |
Why This Matters
Researchers investigating HDAC-mediated epigenetic regulation or stress granule biology should prioritize lipoamide over lipoic acid for target engagement studies requiring physiologically relevant inhibitory concentrations.
- [1] Lechner S, et al. Chemoproteomic target deconvolution reveals Histone Deacetylases as targets of (R)-lipoic acid. Nat Commun. 2023;14:3548. Fig. 2c. View Source
